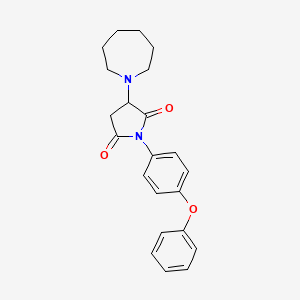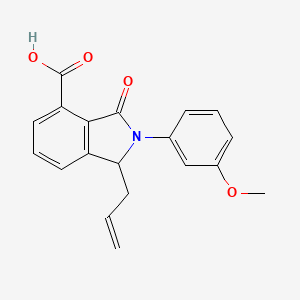
3-(1-azepanyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione
描述
3-(1-azepanyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione, also known as AZD-5213, is a novel compound that has recently gained attention in scientific research. This compound belongs to the class of pyrrolidinediones and has shown promising results in various studies.
作用机制
The mechanism of action of 3-(1-azepanyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione involves the inhibition of HDAC6 enzyme activity. HDAC6 is responsible for the deacetylation of α-tubulin, a protein that forms the microtubules. Microtubules are essential for various cellular processes, including cell division, cell motility, and intracellular transport. Inhibition of HDAC6 by this compound leads to the accumulation of acetylated α-tubulin, which disrupts microtubule dynamics and impairs cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. Inhibition of HDAC6 by this compound has been found to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been shown to improve cognitive function in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
3-(1-azepanyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione has several advantages for lab experiments. It is a potent and selective inhibitor of HDAC6, which makes it an ideal tool for studying the role of HDAC6 in various cellular processes. Moreover, this compound has been found to have low toxicity and good pharmacokinetic properties, which makes it suitable for in vivo studies. However, the main limitation of this compound is its solubility, which may affect its bioavailability and efficacy.
未来方向
The potential therapeutic applications of 3-(1-azepanyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione are vast, and several future directions can be explored. One of the future directions is the development of this compound as a cancer therapy. This compound has been found to induce cell cycle arrest and apoptosis in various cancer cell lines, and its efficacy can be further explored in preclinical and clinical studies. Another future direction is the development of this compound as a therapy for neurodegenerative disorders. This compound has been shown to improve cognitive function in animal models of neurodegenerative disorders, and its potential therapeutic applications can be further explored. Moreover, the role of HDAC6 in various cellular processes is still not fully understood, and the development of more selective and potent HDAC6 inhibitors, such as this compound, can help in elucidating the role of HDAC6 in various diseases.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific studies. Its potential therapeutic applications in cancer, neurodegenerative disorders, and inflammatory diseases make it an exciting area of research. The inhibition of HDAC6 by this compound has been found to have significant biochemical and physiological effects, and its development as a therapy can have a significant impact on human health. Further studies are needed to explore the full potential of this compound in various diseases.
科学研究应用
3-(1-azepanyl)-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective inhibitor of the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is an enzyme that plays a crucial role in various cellular processes, including cell division, cell motility, and protein degradation. Inhibition of HDAC6 has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
属性
IUPAC Name |
3-(azepan-1-yl)-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-21-16-20(23-14-6-1-2-7-15-23)22(26)24(21)17-10-12-19(13-11-17)27-18-8-4-3-5-9-18/h3-5,8-13,20H,1-2,6-7,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBMDQNIJDCMCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4073096.png)
![N-(4-acetylphenyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxamide](/img/structure/B4073106.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B4073122.png)
![2-(butylsulfonyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B4073131.png)
![N-(sec-butyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4073135.png)
![5-tert-butyl-3-[(diethylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B4073136.png)
![8-(4-chlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4073137.png)

![5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4073151.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-[2-(methylthio)ethyl]acetamide](/img/structure/B4073159.png)
![4,4,6,8-tetramethyl-1-(5-oxo-2-thioxo-4-imidazolidinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B4073164.png)
![2-{[3-(4-chlorophenoxy)-2-hydroxypropyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4073170.png)
![6-(3-fluoro-4-methoxyphenyl)-N-isopropyl-N-(2-methoxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4073179.png)
